2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

Catalog No.
S13593626
CAS No.
M.F
C14H21ClN2O
M. Wt
268.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimet...

Product Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H21ClN2O/c1-9(2)13(16)14(18)17(4)10(3)11-6-5-7-12(15)8-11/h5-10,13H,16H2,1-4H3/t10-,13?/m0/s1

InChI Key

GCKRLGREYLFMIA-NKUHCKNESA-N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC(=CC=C1)Cl)N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C)C(=O)C(C(C)C)N

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide is a chemical compound characterized by its complex structure, which includes an amino group, a chlorophenyl moiety, and a dimethylbutanamide backbone. The compound's molecular formula is C13H18ClN2O, and it features a chiral center at the ethyl group, which contributes to its potential biological activity. This compound falls within the category of amides and is of interest in medicinal chemistry due to its structural attributes that may influence its pharmacological properties.

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can undergo acylation reactions with different acyl chlorides or anhydrides, leading to the formation of new amides.
  • N-alkylation: The amino group can also participate in N-alkylation reactions, which may alter the compound's biological activity.

The specific reactivity will depend on the substituents and conditions employed in these reactions.

Preliminary studies suggest that 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as:

  • Antidepressants: Due to the presence of an amino group and aromatic ring, similar compounds have shown promise in modulating neurotransmitter systems.
  • Anticancer agents: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory agents: The structural features may contribute to anti-inflammatory activity by targeting specific pathways involved in inflammation.

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide can be achieved through several synthetic routes:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 3-chlorobenzylamine and dimethylbutyric acid.
  • Reactions:
    • Formation of the Amide: The reaction between 3-chlorobenzylamine and dimethylbutyric acid (or its derivative) under coupling conditions (e.g., using coupling agents like EDC or DCC) leads to the formation of the desired amide bond.
    • Chiral Resolution: If necessary, chiral resolution techniques such as chromatography can be employed to isolate the (1S) enantiomer.

This synthetic pathway ensures a high yield of the target compound while maintaining its stereochemical integrity.

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders or cancer.
  • Research Tool: In biochemical studies to understand receptor-ligand interactions due to its unique structure.

The exploration of its applications is ongoing, with emphasis on optimizing its pharmacological profile.

Interaction studies involving 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Assessing its effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • In vivo Studies: Conducting animal studies to evaluate pharmacokinetics and pharmacodynamics.

These interactions help clarify how this compound may function therapeutically and inform future drug design efforts.

Several compounds share structural similarities with 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide. Here are a few notable examples:

Compound NameStructural FeaturesPotential Activity
4-Amino-N-(3-chlorophenyl)-N-methylbutanamideSimilar aromatic and amine groupsAntidepressant
N,N-DimethylbenzamideLacks chlorophenyl but retains amide functionalityAnalgesic properties
N-(3-Chlorophenyl)propanamideSimilar chlorophenyl structureAntiinflammatory effects

Uniqueness

The uniqueness of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide lies in its specific combination of steric and electronic properties provided by both the amino group and the chlorinated aromatic ring. This combination may enhance its binding affinity for certain biological targets compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

268.1342410 g/mol

Monoisotopic Mass

268.1342410 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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